2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide
Description
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone with a chlorine atom at the α-position (2-chloro) and a nitrogen substituent comprising a furan-2-yl ring linked via a 2-oxoethyl group. This structure combines the electrophilic reactivity of the chloroacetamide moiety with the aromatic and electron-rich properties of the furan ring, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-4-8(12)10-5-6(11)7-2-1-3-13-7/h1-3H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZEARMINGCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 243.69 g/mol. Its structure features a chloro group, an acetamide functional group, and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN O₂ |
| Molecular Weight | 243.69 g/mol |
| Key Functional Groups | Chloro, Acetamide, Furan |
Synthesis
The synthesis of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide typically involves multi-step reactions that allow for the precise formation of the desired compound while optimizing yield and purity. The presence of the chloro group enhances its reactivity, allowing for various nucleophilic substitution reactions, which can lead to derivatives with altered biological profiles.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chloroacetamide groups have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The antimicrobial potential of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide is supported by studies showing activity against both Gram-positive and Gram-negative bacteria. Preliminary data suggest that it may inhibit bacterial growth through interference with critical cellular processes.
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of related chloroacetamide derivatives on HepG2 cells, demonstrating an IC50 value of 0.1 µM, indicating potent activity against liver cancer cells .
- Antimicrobial Screening : In another investigation, the compound exhibited MIC values ranging from 50 to 100 µg/mL against common pathogens such as E. coli and Staphylococcus aureus, suggesting moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide. Variations in substituents on the furan ring or modifications to the acetamide group can significantly impact its pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potentially enhanced membrane permeability |
| Variation in halogen position | Altered binding affinity to target proteins |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Influence: The furan ring in the target compound enhances aromatic interactions but may reduce solubility compared to non-aromatic substituents like the thiolactone in . Coumarin derivatives () exhibit strong anti-inflammatory activity due to their planar, conjugated structure, which facilitates receptor binding. Benzothiazole-containing analogs () leverage nitrogen-sulfur heterocycles for enhanced bioactivity, particularly in anticancer applications.
Substituent Effects on Reactivity :
- The α-chloro group in all analogs enables nucleophilic substitution reactions, critical for forming covalent bonds in drug design (e.g., S-alkylation in stapled peptides, as in ).
- Herbicides like acetochlor () utilize bulky aryl and alkoxy groups to modulate soil adsorption and metabolic stability.
Biological Activity: The coumarin-phenyl hybrid () outperforms ibuprofen in vitro, likely due to synergistic effects between the coumarin scaffold and the phenyl group.
Key Observations:
- Synthetic Accessibility : The target compound is synthesized via straightforward condensation, similar to coumarin derivatives (), but contrasts with herbicides requiring multi-step alkylation ().
- LogP and Solubility : The furan ring contributes to moderate lipophilicity (LogP ~2), whereas coumarin and herbicide analogs exhibit higher LogP values (>3.5), reducing aqueous solubility.
- Stability: Chloroacetamides with electron-withdrawing groups (e.g., coumarin) are prone to hydrolysis, while those with non-polar substituents (e.g., acetochlor) demonstrate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
